

Thermochemical properties of potassium carbonate hydrate

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Compound of Interest

Compound Name: Potassium carbonate hydrate

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An In-Depth Technical Guide to the Thermochemical Properties of **Potassium Carbonate Hydrate**

Executive Summary

Potassium carbonate (K_2CO_3) and its hydrated forms, particularly potassium carbonate sesquihydrate ($K_2CO_3 \cdot 1.5H_2O$), are inorganic compounds of significant interest across various scientific and industrial domains.^{[1][2]} Their applications range from traditional uses in the manufacturing of glass and soaps to advanced applications in pharmaceuticals as buffering agents and, notably, as promising materials for thermochemical energy storage.^{[3][4][5][6][7]} This guide provides a comprehensive technical overview of the core thermochemical properties of **potassium carbonate hydrate**, aimed at researchers, scientists, and drug development professionals. It delves into the fundamental thermodynamic data, complex dehydration and hydration behaviors, and the critical experimental methodologies required for accurate characterization. By synthesizing field-proven insights with established scientific principles, this document serves as an authoritative resource for understanding and harnessing the unique properties of this versatile compound.

Introduction to Potassium Carbonate Hydrates

Chemical and Physical Identity

Potassium carbonate is a white, deliquescent salt that is highly soluble in water, forming a strongly alkaline solution.^{[1][8]} While it can exist in an anhydrous state, it readily forms hydrates

upon exposure to moisture. The most commonly studied and commercially available hydrated form is potassium carbonate sesquihydrate ($K_2CO_3 \cdot 1.5H_2O$).[\[3\]](#)[\[9\]](#)[\[10\]](#)

Property	Value	Source
Chemical Formula	$K_2CO_3 \cdot 1.5H_2O$	[9]
Molecular Weight	165.23 g/mol	[9] [10]
CAS Number	6381-79-9	[3] [9] [10]
Appearance	White, crystalline solid or powder	[3]
Solubility in Water	Highly soluble; 112 g / 100 mL at 20°C (anhydrous)	[4] [8]

Significance and Applications

The utility of **potassium carbonate hydrate** is rooted in its chemical properties. It serves as a mild drying agent, a pH regulator in food and beverage processing, and an excipient in pharmaceutical formulations to maintain product stability.[\[3\]](#)[\[6\]](#)[\[9\]](#) A significant area of modern research focuses on its application as a thermochemical material (TCM) for low-temperature heat storage.[\[11\]](#)[\[12\]](#)[\[13\]](#) The reversible dehydration-hydration reaction allows for the storage and release of thermal energy, making it a candidate for improving energy efficiency in buildings.[\[7\]](#)[\[13\]](#)

Core Thermochemical Properties

Hydration States and Phase Transitions

The potassium carbonate-water system includes several stable hydrates, with the sesquihydrate ($K_2CO_3 \cdot 1.5H_2O$) being the most prominent under typical ambient conditions.[\[14\]](#) The transition between the anhydrous (K_2CO_3) and sesquihydrate forms is the basis for its use in thermochemical energy storage.[\[7\]](#) The phase diagram for the K_2CO_3 - H_2O system defines the temperature and water vapor pressure conditions under which each form is stable.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Dehydration and Hydration Behavior

The dehydration of potassium carbonate sesquihydrate is a complex process that is highly sensitive to the material's history and experimental conditions.[\[11\]](#)[\[18\]](#)

- **Pristine Material:** For fresh, uncycled crystals of $\text{K}_2\text{CO}_3 \cdot 1.5\text{H}_2\text{O}$, dehydration often occurs as a single process at higher temperatures. This is attributed to the difficulty of removing water molecules from the intact crystal lattice.[\[11\]](#)[\[12\]](#)[\[19\]](#)
- **Cycled Material:** After undergoing one or more hydration/dehydration cycles, the material's morphology changes.[\[12\]](#)[\[19\]](#) This structural alteration creates new pathways for water removal, resulting in a dehydration process that occurs in two distinct steps and at lower temperatures.[\[11\]](#)[\[20\]](#)

This behavioral dichotomy is critical for applications like thermal energy storage, where cyclic stability is paramount. The initial dehydration step is often suggested to be the removal of 0.5 moles of water to form a monohydrate, followed by the removal of the final mole of water.[\[11\]](#)

The Influence of Carbon Dioxide: Bicarbonate Formation

A crucial factor often overlooked in a simplified analysis is the presence of atmospheric carbon dioxide (CO_2). Potassium carbonate is alkaline and can react with CO_2 and water to form potassium bicarbonate (KHCO_3).[\[21\]](#)[\[22\]](#) This side reaction can lead to the formation of double salts, such as $\text{K}_2\text{CO}_3 \cdot 2\text{KHCO}_3 \cdot 1.5\text{H}_2\text{O}$, which alters the thermochemical behavior and can increase the temperature required for full dehydration (charging).[\[11\]](#)[\[21\]](#)[\[22\]](#) Researchers must control or account for the CO_2 partial pressure in their experimental setups to ensure the observed transitions are solely due to water hydration/dehydration.

Experimental Characterization Methodologies

Accurate characterization of **potassium carbonate hydrate** requires precise analytical techniques. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods for this purpose.[\[13\]](#)[\[23\]](#)[\[24\]](#)

Thermogravimetric Analysis (TGA)

Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For hydrates, it is used to precisely determine the water content by measuring the mass loss during dehydration.[\[23\]](#)[\[25\]](#)

Causality in Protocol Design: The choice of heating rate is a critical parameter. A slow heating rate (e.g., 0.1-1 K/min) is often necessary to resolve overlapping dehydration steps, which might merge into a single event at higher rates.[\[26\]](#) The atmosphere must be strictly controlled; using a dry, inert gas like nitrogen allows for the study of dehydration, while introducing a controlled water vapor pressure is essential for studying hydration kinetics.[\[11\]](#)

Experimental Protocol: TGA for Dehydration Analysis

- **Sample Preparation:** Mill and sieve the potassium carbonate sesquihydrate to a uniform particle size fraction (e.g., 50–164 μm) to ensure consistent heat and mass transfer.[\[11\]](#) Place approximately 5-10 mg of the prepared sample into an alumina or aluminum crucible.[\[26\]](#)
- **Instrument Setup:** Place the crucible in the TGA instrument. Purge the furnace with a high-purity inert gas (e.g., Nitrogen at 50 mL/min) to establish a dry, stable baseline.
- **Thermal Program:**
 - Equilibrate the sample at a low temperature (e.g., 30°C).
 - Heat the sample at a controlled, linear rate (e.g., 1 K/min) to a temperature sufficient to ensure complete dehydration (e.g., 200°C).[\[1\]](#)
 - Hold at the final temperature to ensure all water has been removed.
- **Data Analysis:** The resulting TGA curve plots mass (%) versus temperature. The steps in the curve correspond to mass loss events. Calculate the percentage mass loss and compare it to the theoretical water content of $\text{K}_2\text{CO}_3 \cdot 1.5\text{H}_2\text{O}$ (~16.35%) to confirm stoichiometry.

Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy of transitions (like dehydration), which appear as endothermic peaks on the DSC thermogram.[\[23\]](#)[\[27\]](#)

Causality in Protocol Design: The selection of sealed vs. unsealed pans is crucial. For studying the dehydration of a hydrate, a pinhole or open pan is used to allow the evolved water vapor to

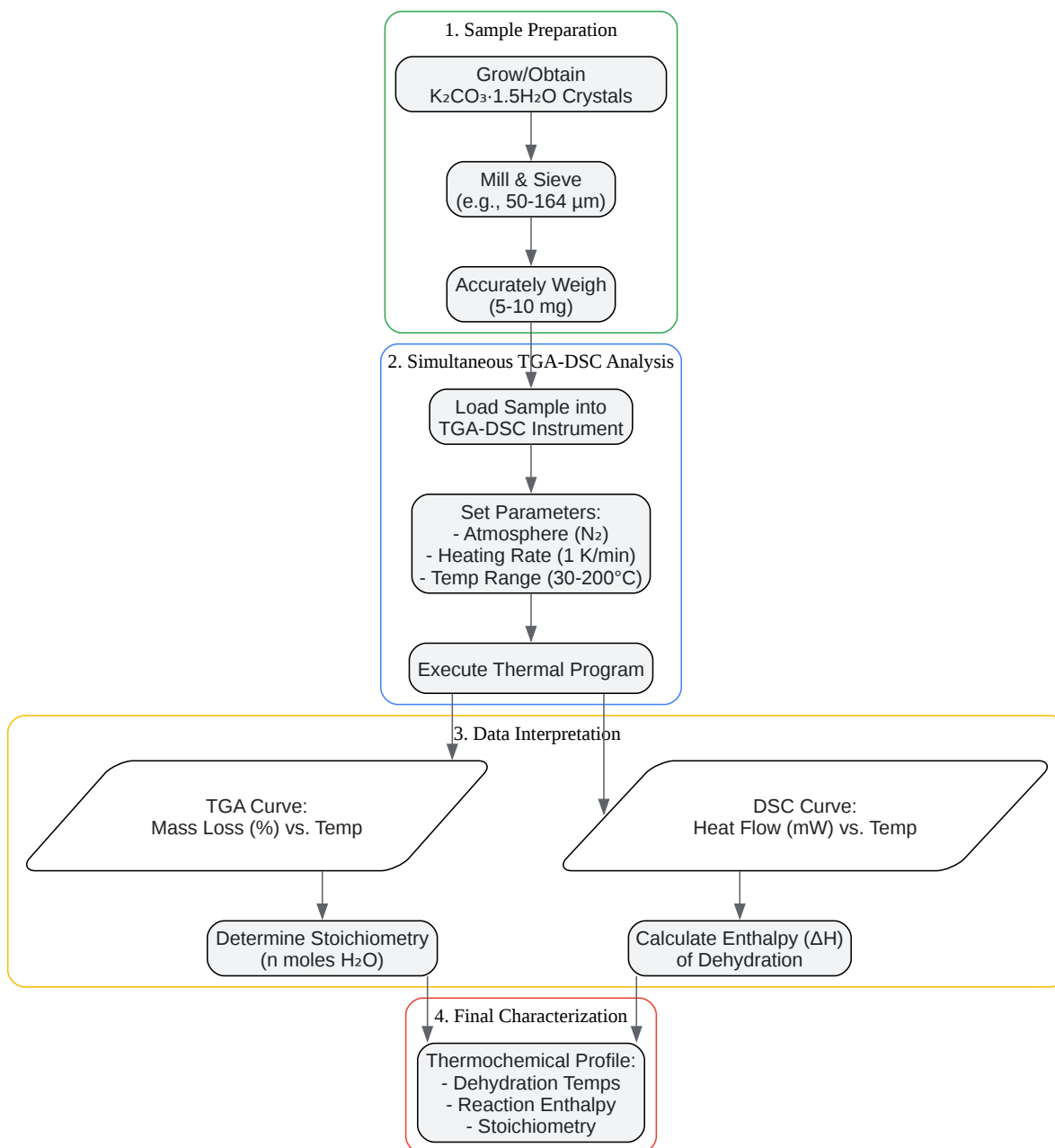
escape. A hermetically sealed pan would suppress the transition. The heating rate affects peak resolution and temperature accuracy, requiring a balance between sensitivity and resolution.

Experimental Protocol: DSC for Enthalpy of Dehydration

- **Sample Preparation:** Accurately weigh 5-10 mg of the prepared $\text{K}_2\text{CO}_3 \cdot 1.5\text{H}_2\text{O}$ sample into a DSC pan. Use a pan with a pinhole lid.
- **Instrument Setup:** Place the sample pan and an empty reference pan (with a pinhole lid) into the DSC cell. Purge the cell with a dry, inert gas.
- **Thermal Program:** Use the same thermal program as in the TGA experiment to allow for direct correlation of mass loss events with thermal events. Heat from 30°C to 200°C at 1 K/min.
- **Data Analysis:** Integrate the area under the endothermic peak(s) in the DSC curve. This area is directly proportional to the enthalpy change (ΔH) of the dehydration reaction. Calibration with a known standard (e.g., Indium) is required for quantitative accuracy.

Synergistic TGA-DSC Workflow

Modern instruments often perform TGA and DSC simultaneously, providing a powerful, correlated dataset from a single experiment.^[23] This allows for the unambiguous assignment of thermal events (from DSC) to specific mass loss events (from TGA).

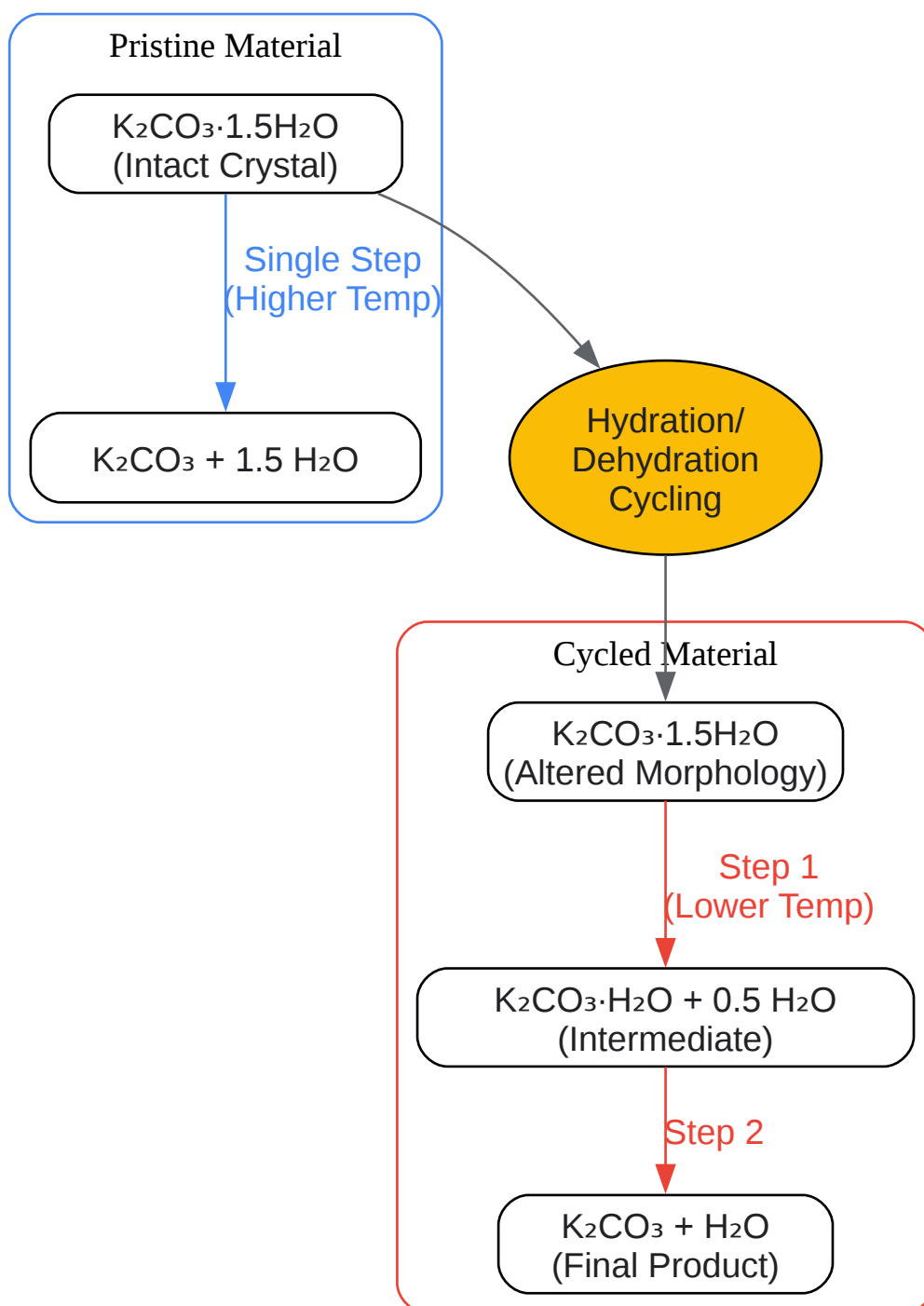


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Caption: Experimental workflow for the characterization of **potassium carbonate hydrate** using simultaneous TGA-DSC.

Visualizing the Dehydration Pathways

The effect of cycling on the dehydration mechanism is a key finding from recent research.^[11]
^[12] The process transforms from a single-step event in pristine material to a two-step process in cycled material due to morphological changes.



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Caption: Dehydration pathways of pristine versus cycled potassium carbonate sesquihydrate.

Conclusion

The thermochemical properties of **potassium carbonate hydrate** are multifaceted, governed by a delicate interplay of temperature, water vapor pressure, atmospheric composition, and the material's physical history. Its dehydration is not a simple, single-step process but a dynamic one that evolves with cyclic use. For researchers in materials science, energy storage, and pharmaceuticals, a rigorous and well-controlled experimental approach, primarily leveraging TGA-DSC, is essential for accurate characterization. Understanding the potential for bicarbonate formation and the impact of morphology is critical for interpreting experimental data correctly and for designing reliable applications. This guide provides the foundational knowledge and methodological framework necessary to navigate the complexities of this important compound.

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